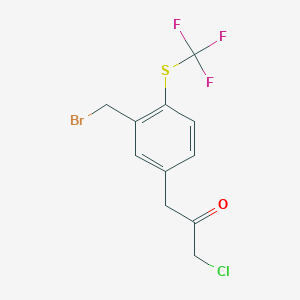
1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene can be synthesized through a multi-step process involving the introduction of the bromopropyl, ethoxy, and fluorine substituents onto the benzene ring. One common method involves the bromination of 1-(4-ethoxy-2-fluorophenyl)propane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.
Major Products Formed:
Nucleophilic Substitution: 1-(3-Aminopropyl)-4-ethoxy-2-fluorobenzene.
Oxidation: 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzaldehyde.
Reduction: 1-(3-Propyl)-4-ethoxy-2-fluorobenzene.
科学研究应用
1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It can be used in the preparation of functional materials, such as liquid crystals and polymers, due to its unique structural properties.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromopropyl group allows for covalent binding to nucleophilic sites in proteins, potentially inhibiting their function. The ethoxy and fluorine substituents can influence the compound’s lipophilicity and electronic properties, affecting its overall biological activity .
相似化合物的比较
1-(3-Bromopropyl)-4-methoxy-2-fluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromopropyl)-4-ethoxybenzene: Lacks the fluorine substituent.
1-(3-Bromopropyl)-2-fluorobenzene: Lacks the ethoxy substituent.
Uniqueness: 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene is unique due to the combination of its substituents, which confer specific chemical and physical properties.
属性
分子式 |
C11H14BrFO |
|---|---|
分子量 |
261.13 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-4-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
OTPAGZIXYOADDU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)CCCBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


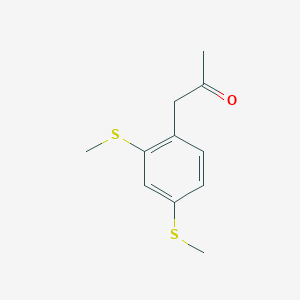
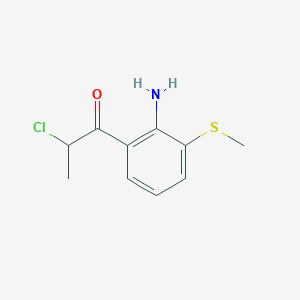
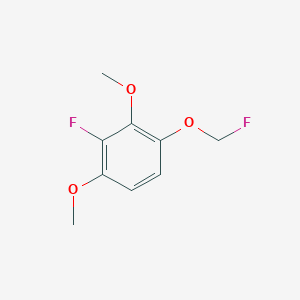
![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)
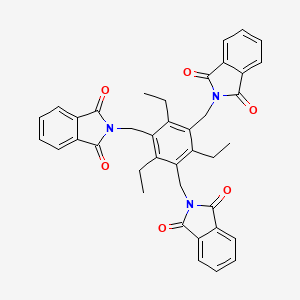

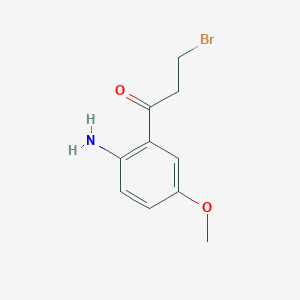
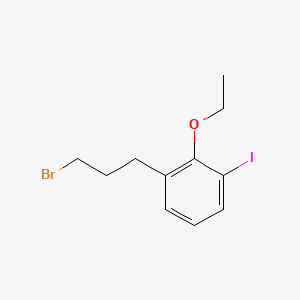
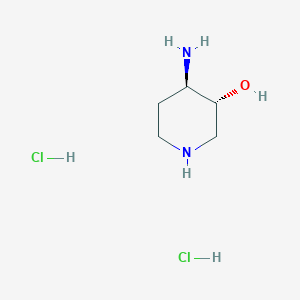

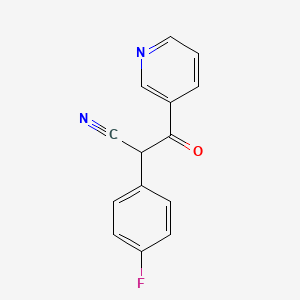
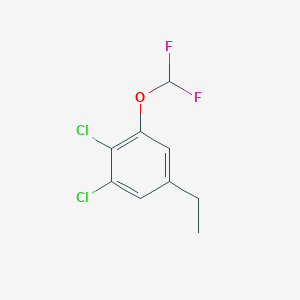
![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)
